8-Ethoxyquinolin-5-amine is a synthetic organic compound belonging to the class of quinoline derivatives. It is characterized by the presence of an ethoxy group and an amino group at specific positions on the quinoline ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science.
8-Ethoxyquinolin-5-amine can be synthesized through various chemical reactions involving precursor compounds such as 8-hydroxyquinoline. It is classified as an amine and a quinoline derivative, which are important classes in organic chemistry due to their diverse biological activities and applications.
The synthesis of 8-ethoxyquinolin-5-amine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, time, and the choice of solvents. For example, refluxing reactions may be employed to enhance yields.
The molecular formula for 8-ethoxyquinolin-5-amine is , with a molecular weight of approximately 188.23 g/mol. The structure features a quinoline ring system substituted with an ethoxy group at position 8 and an amino group at position 5.
The compound's structural representation can be described using its InChI key: InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)7-4-3-8(10)11(13)15/h3-7H,2H2,1H3,(H,12,13)
.
8-Ethoxyquinolin-5-amine can undergo various chemical reactions:
Common reagents for these reactions include sodium methoxide for substitutions and lithium aluminum hydride for reductions.
The mechanism by which 8-ethoxyquinolin-5-amine exerts its effects is largely dependent on its chemical structure and interactions with biological targets. It may act by:
8-Ethoxyquinolin-5-amine typically appears as a pale yellow crystalline solid. Its melting point is reported to be around based on synthesis methods .
The compound exhibits solubility in organic solvents such as chloroform and acetone but may have limited solubility in water due to its hydrophobic quinoline structure.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound and confirm its structure.
8-Ethoxyquinolin-5-amine has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1